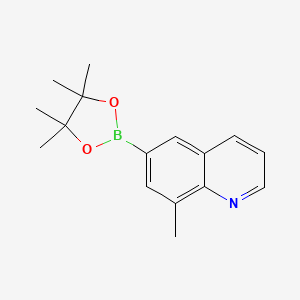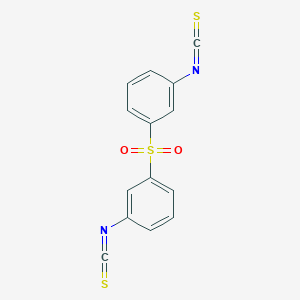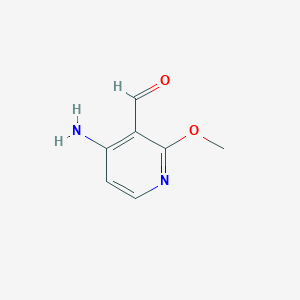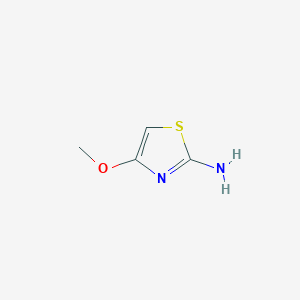
(r)-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is a compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups can then be introduced through selective hydroxylation reactions. The final step involves deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve enantioselective synthesis. Enzymatic methods can be employed to introduce the chiral center with high selectivity, followed by chemical modifications to introduce the benzyl and hydroxyl groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .
化学反応の分析
Types of Reactions
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl groups on the benzyl ring suggests that it may interact with enzymes and receptors involved in oxidative stress responses .
Medicine
In medicine, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzyl ring can participate in hydrogen bonding and redox reactions, influencing the activity of oxidative stress-related pathways. The amino group can form interactions with acidic residues in proteins, modulating their function .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.
3,4-Dihydroxyphenylpropionic acid: Exhibits similar antioxidant activities.
Uniqueness
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid backbone, which allows for a wider range of chemical modifications and biological interactions compared to its analogs. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-2,4,7,12-13H,3,5,11H2,(H,14,15)/t7-/m1/s1 |
InChIキー |
QQCREWRPPHIWNL-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)












